[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
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Overview
Description
Carbamic acid, (3-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-((3-hydroxyphenyl)methyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester, (2R-(2alpha,3alpha(1S*,2R*,3(S*))))- is a complex organic compound with a unique structure that combines multiple functional groups
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the structure can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Carbamic acid, [(3-hydroxyphenyl)(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.
Carbamic acid, N-[(3-hydroxyphenyl)phenylmethyl]-, 1,1-dimethylethyl ester: Another similar compound with variations in the functional groups, affecting its reactivity and applications.
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
159565-69-2 |
---|---|
Molecular Formula |
C34H50N4O7S |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C34H50N4O7S/c1-23(2)31-30(14-17-46(31,43)44)45-33(42)35-27(19-24-10-7-6-8-11-24)29(40)22-38-16-15-37(20-25-12-9-13-26(39)18-25)21-28(38)32(41)36-34(3,4)5/h6-13,18,23,27-31,39-40H,14-17,19-22H2,1-5H3,(H,35,42)(H,36,41)/t27-,28-,29+,30+,31+/m0/s1 |
InChI Key |
DMISINIQIKNYRB-OXMBMXHISA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3CCN(C[C@H]3C(=O)NC(C)(C)C)CC4=CC(=CC=C4)O)O |
SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CCN(CC3C(=O)NC(C)(C)C)CC4=CC(=CC=C4)O)O |
Canonical SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CCN(CC3C(=O)NC(C)(C)C)CC4=CC(=CC=C4)O)O |
159565-69-2 | |
Synonyms |
[(2R,3R)-1,1-dioxo-2-propan-2-yl-thiolan-3-yl] N-[(2S,3R)-3-hydroxy-4- [(2S)-4-[(3-hydroxyphenyl)methyl]-2-(tert-butylcarbamoyl)piperazin-1-y l]-1-phenyl-butan-2-yl]carbamate |
Origin of Product |
United States |
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